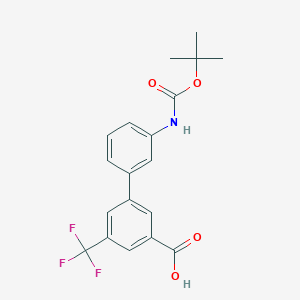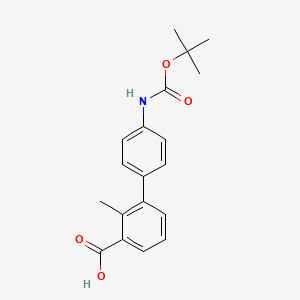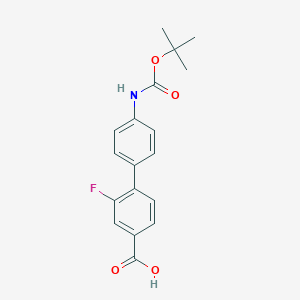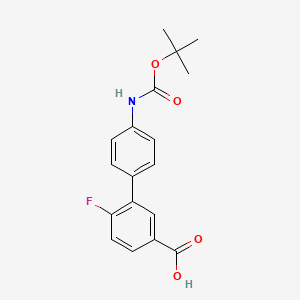
3-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-BOC-Aminophenyl)-5-methoxybenzoic acid (also known as BOC-APM) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule with a wide range of biochemical and physiological effects, making it an ideal tool for lab experiments.
科学的研究の応用
BOC-APM has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein folding, and drug discovery. It has also been used as a tool to study the structure and function of proteins and other biomolecules. In addition, BOC-APM has been used to study the effects of drugs on the body, as well as to investigate the biological mechanisms of disease.
作用機序
BOC-APM has been shown to interact with a variety of proteins and other biomolecules. Its mechanism of action is not yet fully understood, but it is believed to act as an allosteric inhibitor of enzymes and proteins, as well as a modulator of protein folding. BOC-APM has also been found to interact with a variety of receptor proteins, which may explain its ability to modulate biochemical and physiological processes.
Biochemical and Physiological Effects
BOC-APM has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of proteins involved in signal transduction pathways. In addition, BOC-APM has been shown to modulate the expression of genes involved in cell growth and differentiation.
実験室実験の利点と制限
BOC-APM has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily scaled up for large-scale production. In addition, BOC-APM is a versatile molecule with a wide range of biochemical and physiological effects, making it an ideal tool for studying the structure and function of proteins and other biomolecules. However, there are some limitations to the use of BOC-APM in lab experiments. For example, its mechanism of action is not yet fully understood, which limits its utility in drug discovery and other applications.
将来の方向性
The potential future directions for BOC-APM are numerous. One possible future direction is to further explore its mechanism of action and its interactions with proteins and other biomolecules. This could lead to a better understanding of its biochemical and physiological effects and its potential applications in drug discovery and other areas. Additionally, further research could be conducted to explore the potential of BOC-APM as a tool for studying the structure and function of proteins and other biomolecules. Finally, further research could be conducted to explore the potential of BOC-APM as a tool for studying the effects of drugs on the body and investigating the biological mechanisms of disease.
合成法
BOC-APM can be synthesized using a two-step process. The first step involves the reaction of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with 4-bromobutyric acid in the presence of a base. This reaction produces 4-bromo-4-methoxybenzaldehyde, which can then be reacted with an amine in the presence of a base to produce BOC-APM. This two-step process is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
3-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-12(6-8-15)13-9-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVFYREOUQHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Boc-aminophenyl)-5-methoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














